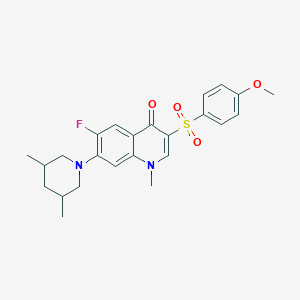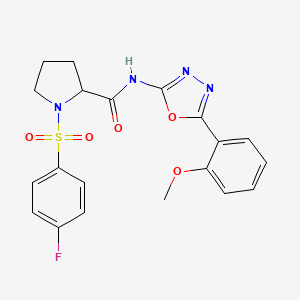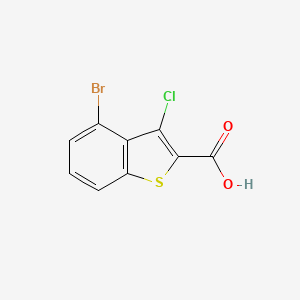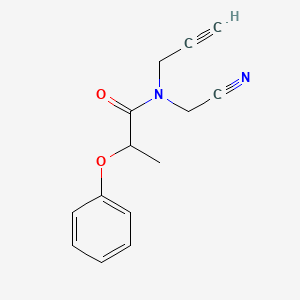![molecular formula C14H16ClN3O B2785714 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile CAS No. 923155-13-9](/img/structure/B2785714.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile” seems to be a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile” are not available, similar compounds have been studied. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer activities .科学研究应用
Antimicrobial Activity
CAPPA derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Notably, compounds 3, 8, 11, and 12 demonstrated significant antimicrobial effects, comparable to standard drugs like ciprofloxacin and fluconazole . These findings suggest potential applications in combating bacterial and fungal infections.
Anticancer Potential
Among the synthesized compounds, CAPPA derivative 5 exhibited good anticancer activity. Although it was less potent than standard drugs like 5-fluorouracil and tomudex, it still holds promise . Researchers have explored quinazoline derivatives (similar to CAPPA) as potential anticancer agents due to their diverse mechanisms of action, including inhibition of kinases, topoisomerases, and growth factor receptors .
Biofilm Inhibition
CAPPA analogues could play a role in preventing biofilm formation. Biofilms are complex microbial communities that adhere to surfaces and contribute to antibiotic resistance. Investigating CAPPA’s ability to disrupt biofilms could lead to novel strategies for managing infections .
Neurological Disorders
Quinazoline-based compounds have shown promise in neurological research. While specific studies on CAPPA are limited, its structural similarity to other quinazoline derivatives suggests potential neuroprotective effects. Further investigations could explore its impact on neurodegenerative diseases or neuronal function .
Anti-inflammatory Properties
Quinazoline derivatives often exhibit anti-inflammatory activity. Although direct evidence for CAPPA is scarce, its structural features align with known anti-inflammatory scaffolds. Researchers could explore its effects on inflammatory pathways and immune responses .
Drug Design and Rational Drug Discovery
Molecular docking studies revealed that CAPPA derivatives (especially compounds 5 and 7) interact favorably within binding pockets related to anticancer activity . These findings position CAPPA as a potential lead compound for rational drug design, inspiring further exploration and optimization.
属性
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13(11-16)12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMGPJGVSWJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)
![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)




![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)


![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2785650.png)
![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)
